1-Ethenoxy-6-methylheptane;prop-2-enoic acid
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Overview
Description
1-Ethenoxy-6-methylheptane;prop-2-enoic acid is a compound that combines the properties of an ether and a carboxylic acid. This unique combination allows it to participate in a variety of chemical reactions and makes it useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenoxy-6-methylheptane;prop-2-enoic acid typically involves the reaction of 1-Ethenoxy-6-methylheptane with prop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process often includes steps such as distillation and purification to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenoxy-6-methylheptane;prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.
Substitution: The ether group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Ethenoxy-6-methylheptane;prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 1-Ethenoxy-6-methylheptane;prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The ether and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
1-Ethenoxy-6-methylheptane: Shares the ether group but lacks the carboxylic acid functionality.
Prop-2-enoic acid: Contains the carboxylic acid group but lacks the ether functionality.
Uniqueness: 1-Ethenoxy-6-methylheptane;prop-2-enoic acid is unique due to the combination of ether and carboxylic acid groups, allowing it to participate in a broader range of reactions and applications compared to its individual components.
Properties
CAS No. |
66983-02-6 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-ethenoxy-6-methylheptane;prop-2-enoic acid |
InChI |
InChI=1S/C10H20O.C3H4O2/c1-4-11-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H,4,5) |
InChI Key |
UINWZLARGLZXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC=C.C=CC(=O)O |
Origin of Product |
United States |
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